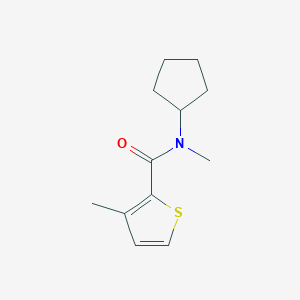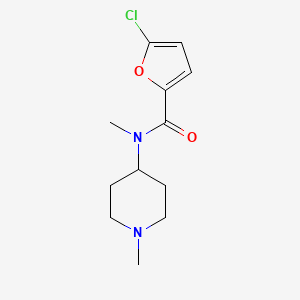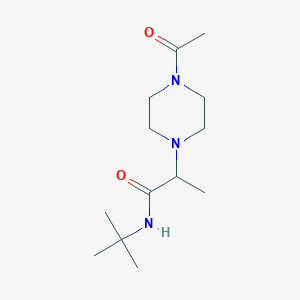
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide, also known as CP-544, 417, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating synaptic transmission and plasticity in the brain.
作用机制
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 acts as a selective antagonist of the mGluR5 receptor, which is widely expressed in the brain and plays a key role in regulating synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 can modulate the release of glutamate, the primary excitatory neurotransmitter in the brain, and reduce the activation of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has been shown to have a number of biochemical and physiological effects in animal models. It can reduce the release of glutamate in the prefrontal cortex and hippocampus, two brain regions that are involved in mood regulation and cognitive function. N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 can also increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons, and reduce the expression of inflammatory cytokines that are associated with neurodegeneration and cognitive decline.
实验室实验的优点和局限性
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has several advantages for use in laboratory experiments. It is highly selective for the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 is also relatively stable and can be administered orally or intravenously, which makes it easy to use in animal models. However, N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has some limitations for use in laboratory experiments. It has a relatively short half-life in the body, which requires frequent dosing to maintain therapeutic levels. N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 can also have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417. One area of interest is the potential use of N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective and potent mGluR5 antagonists, which could improve the efficacy and safety of this class of drugs. Finally, the use of N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 in combination with other drugs or behavioral therapies could enhance its therapeutic effects and reduce the risk of side effects.
合成方法
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 can be synthesized using a variety of methods, including the reaction of 2-bromo-5-methylthiophene with cyclopentylamine in the presence of a palladium catalyst, followed by reaction with dimethylamine and subsequent purification by column chromatography. Other methods include the reaction of 2-chloro-5-methylthiophene with cyclopentylamine and dimethylamine in the presence of a base, or the reaction of 2-bromo-5-methylthiophene with cyclopentylamine and dimethylamine in the presence of a copper catalyst.
科学研究应用
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and to reduce drug-seeking behavior in rats trained to self-administer cocaine. N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide,417 has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
属性
IUPAC Name |
N-cyclopentyl-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-7-8-15-11(9)12(14)13(2)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRBHDYGNBWEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)